molecular formula C20H18N2O4S2 B2969401 4-((2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid CAS No. 881076-98-8

4-((2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid

Cat. No.: B2969401
CAS No.: 881076-98-8
M. Wt: 414.49
InChI Key: YYPIOHAABXHQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a thiazole ring, a benzoic acid group, and a methoxyphenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Future Directions

Thiazole derivatives, including this compound, have shown promising biological activities. Therefore, they are of great interest in the field of medicinal chemistry. Future research could focus on synthesizing new derivatives and evaluating their biological activities .

Properties

IUPAC Name

4-[[[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-26-16-8-6-14(7-9-16)17-11-27-20(22-17)28-12-18(23)21-10-13-2-4-15(5-3-13)19(24)25/h2-9,11H,10,12H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPIOHAABXHQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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